N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-18(20-8-12-1-3-15-16(7-12)24-11-23-15)13-2-4-17(19-9-13)25-14-5-6-22-10-14/h1-4,7,9,14H,5-6,8,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAKBOCRTQEANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative and the tetrahydrofuran derivative. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Reactions
The compound can participate in various chemical reactions:
-
Nucleophilic Substitution : The tetrahydrofuran group can act as a nucleophile in substitution reactions, allowing for further functionalization.
-
Oxidation Reactions : The presence of hydroxyl groups may allow for oxidation to form ketones or aldehydes.
-
Reduction Reactions : Under specific conditions, the compound can undergo reduction, modifying the functional groups and potentially enhancing biological activity.
Mechanistic Insights
The mechanism of action for N-(benzo[d] dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets within biological systems. This interaction is crucial for understanding its potential therapeutic effects.
Biological Activities
Research indicates that compounds similar to N-(benzo[d] dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exhibit various biological activities:
-
Antioxidant Properties : These compounds may demonstrate antioxidant activities by scavenging free radicals.
-
Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Pharmacological Studies
Recent studies have focused on the pharmacological profiles of related compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Study B | Showed anti-inflammatory effects in animal models of arthritis. |
| Study C | Indicated potential neuroprotective effects in models of neurodegeneration. |
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, or other biochemical processes. Its interactions with biological targets can provide insights into the mechanisms of various biological pathways.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Benzodioxole-Containing Compounds
Compounds bearing the benzodioxole moiety are prevalent in pharmaceuticals and agrochemicals due to their resistance to oxidative metabolism. Key analogs include:
- 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-one (Compound 11) : This spirocyclic piperidone derivative shares the benzodioxole-methyl group but lacks the nicotinamide scaffold. Its molecular weight (247.28 g/mol) and lipophilicity (predicted logP ~2.1) suggest moderate CNS permeability, though biological data are unavailable .
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) : An agrochemical with a THF-derived substituent, highlighting the role of cyclic ethers in enhancing solubility. Its logP (~3.5) indicates balanced hydrophobicity for membrane penetration .
Nicotinamide Derivatives
Nicotinamide-based compounds are prominent in drug discovery. Notable analogs from literature include:
- N-Phenyl 5-[6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl]nicotinamide (Compound 16) : This derivative features a bicyclic amine substituent, yielding a molecular weight of 438.47 g/mol. The tert-BOC group enhances synthetic stability but may reduce aqueous solubility compared to the target compound’s THF-oxy group. Reported yield (94%) suggests efficient synthesis .
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicide with a benzamide scaffold. Its trifluoromethyl group increases lipophilicity (logP ~4.0), contrasting with the target’s polar THF-oxy substituent .
Key Difference : The target’s THF-3-yl-oxy group likely improves solubility over purely aromatic substituents, while retaining metabolic stability via the benzodioxole moiety.
Substituent Effects on Physicochemical Properties
*Calculated using molecular formula C₁₉H₁₈N₂O₅.
Research Findings and Implications
- Synthetic Feasibility : Analogous compounds (e.g., Compound 16) are synthesized in high yields (~94%) under anhydrous conditions with chromatography purification, suggesting viable routes for the target compound .
- Solubility vs. Bioactivity : The THF-3-yl-oxy group may confer better aqueous solubility than tert-BOC or trifluoromethyl groups, critical for oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
